Phosphotrienin
Phosphotrienin
Fostriecin is an anti-tumor antibiotic isolated from the bacterium Streptomyces pulveraceus. Fostriecin inhibits topoisomerase II catalytic activity, resulting in impaired DNA and RNA synthesis in various malignant cell types. This agent also inhibits serine/threonine protein phosphatase type 2A in some tumor cell types, thereby interfering with cellular proliferation and differentiation. (NCI04)
Brand Name:
Vulcanchem
CAS No.:
87810-56-8
VCID:
VC0016959
InChI:
InChI=1S/C19H27O9P/c1-19(23,12-11-16-9-7-10-18(22)27-16)17(28-29(24,25)26)14-15(21)8-5-3-2-4-6-13-20/h2-8,10-12,15-17,20-21,23H,9,13-14H2,1H3,(H2,24,25,26)/b3-2-,6-4+,8-5-,12-11+/t15-,16+,17+,19+/m0/s1
SMILES:
CC(C=CC1CC=CC(=O)O1)(C(CC(C=CC=CC=CCO)O)OP(=O)(O)O)O
Molecular Formula:
C19H26NaO9P
Molecular Weight:
430.4 g/mol
Phosphotrienin
CAS No.: 87810-56-8
Reference Standards
VCID: VC0016959
Molecular Formula: C19H26NaO9P
Molecular Weight: 430.4 g/mol
CAS No. | 87810-56-8 |
---|---|
Product Name | Phosphotrienin |
Molecular Formula | C19H26NaO9P |
Molecular Weight | 430.4 g/mol |
IUPAC Name | [(1E,3R,4R,6R,7Z,9Z,11E)-3,6,13-trihydroxy-3-methyl-1-[(2R)-6-oxo-2,3-dihydropyran-2-yl]trideca-1,7,9,11-tetraen-4-yl] dihydrogen phosphate |
Standard InChI | InChI=1S/C19H27O9P/c1-19(23,12-11-16-9-7-10-18(22)27-16)17(28-29(24,25)26)14-15(21)8-5-3-2-4-6-13-20/h2-8,10-12,15-17,20-21,23H,9,13-14H2,1H3,(H2,24,25,26)/b3-2-,6-4+,8-5-,12-11+/t15-,16+,17+,19+/m0/s1 |
Standard InChIKey | ZMQRJWIYMXZORG-DSWNLJKISA-N |
Isomeric SMILES | C[C@@](/C=C/[C@H]1CC=CC(=O)O1)([C@@H](C[C@H](/C=C\C=C/C=C/CO)O)OP(=O)(O)O)O |
SMILES | CC(C=CC1CC=CC(=O)O1)(C(CC(C=CC=CC=CCO)O)OP(=O)(O)O)O |
Canonical SMILES | CC(C=CC1CC=CC(=O)O1)(C(CC(C=CC=CC=CCO)O)OP(=O)(O)O)O |
Appearance | White powder |
Description | Fostriecin is an anti-tumor antibiotic isolated from the bacterium Streptomyces pulveraceus. Fostriecin inhibits topoisomerase II catalytic activity, resulting in impaired DNA and RNA synthesis in various malignant cell types. This agent also inhibits serine/threonine protein phosphatase type 2A in some tumor cell types, thereby interfering with cellular proliferation and differentiation. (NCI04) |
Shelf Life | Bulk: Decomposition was not observed when the bulk drug was frozen1 and stored for 23 months in the presence of one molar equivalent of sodium ascorbate. Solution: At low concentrations (1.0 mg/mL or less) in the presence of sodium ascorbate, potency is retained upon storage at 5 °C for up to three weeks. The compound is most stable in the pH range 4-8, with rapid decomposition occurring in both strongly acidic and strongly basic solutions. |
Solubility | Water > 300 (mg/mL) Methanol 20 (mg/mL) |
Synonyms | CI 920 CI-920 fostriecin PD 110161 PD-110,161 |
Reference | Chromosome condensation induced by fostriecin does not require p34cdc2 kinase activity and histone H1 hyperphosphorylation, but is associated with enhanced histone H2A and H3 phosphorylation. Guo X.W. et al. EMBO J. 1995, 14, 976. Antitumor drug fostriecin inhibits the mitotic entry checkpoint and protein phosphatases 1 and 2A. Roberge M. et al. Cancer Res. 1994, 54, 6115. Fostriecin, an antitumor antibiotic with inhibitory activity against serine/threonine protein phosphatases types 1 (PP1) and 2A (PP2A), is highly selective for PP2A. Walsh A. H. et al. FEBS Lett. 1997, 416, 230. |
PubChem Compound | 6913994 |
Last Modified | Dec 23 2021 |
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